molecular formula C11H10O4 B8307202 5,6-Indandicarboxylic acid

5,6-Indandicarboxylic acid

Cat. No. B8307202
M. Wt: 206.19 g/mol
InChI Key: ZJHZCFSWXVUBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521451B2

Procedure details

To a solution of the product of above-mentioned (a) (0.36 g, 1.4 mmol) in acetic acid (0.8 ml) was added concentrated hydrochloric acid (0.4 ml) and stirred at 80° C. overnight. To the reaction solution was added ice-cold water, and the precipitated crystals were collected by filtration, washed with water, followed by drying to give 0.28 g of 5,6-indandicarboxylic acid.
Name
( a )
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([C:15]([O:17]CC)=[O:16])=[C:7]([C:10]([O:12]CC)=[O:11])[CH:8]=2)[CH2:3][CH2:2]1.Cl>C(O)(=O)C>[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([C:15]([OH:17])=[O:16])=[C:7]([C:10]([OH:12])=[O:11])[CH:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
( a )
Quantity
0.36 g
Type
reactant
Smiles
C1CCC2=CC(=C(C=C12)C(=O)OCC)C(=O)OCC
Name
Quantity
0.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction solution was added ice-cold water
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1CCC2=CC(=C(C=C12)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.